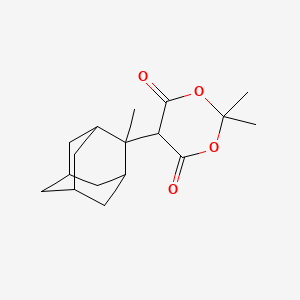

2,2-Dimethyl-5-(2-methyl-2-adamantyl)-1,3-dioxane-4,6-dione

Description

2,2-Dimethyl-5-(2-methyl-2-adamantyl)-1,3-dioxane-4,6-dione is a derivative of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a highly reactive cyclic diketone widely used in organic synthesis. The compound features a 2-methyladamantyl substituent at the 5-position of the dioxane ring, imparting steric bulk and lipophilicity. Adamantyl groups are known for enhancing metabolic stability and membrane permeability in pharmaceuticals, making this compound of interest in medicinal chemistry and materials science .

Properties

IUPAC Name |

2,2-dimethyl-5-(2-methyl-2-adamantyl)-1,3-dioxane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-16(2)20-14(18)13(15(19)21-16)17(3)11-5-9-4-10(7-11)8-12(17)6-9/h9-13H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXENDSPLSAQBCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(C(=O)O1)C2(C3CC4CC(C3)CC2C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-(2-methyl-2-adamantyl)-1,3-dioxane-4,6-dione typically involves multi-step organic reactions. A common approach might include:

Formation of the dioxane ring: This can be achieved through the cyclization of appropriate diols or hydroxy acids under acidic or basic conditions.

Introduction of the adamantyl group: This step might involve the use of adamantyl halides or adamantyl carboxylic acids in the presence of catalysts or under specific reaction conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions could convert ketone groups to alcohols.

Substitution: The adamantyl and dimethyl groups might be substituted under specific conditions, leading to various derivatives.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halides, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2,2-Dimethyl-5-(2-methyl-2-adamantyl)-1,3-dioxane-4,6-dione could have several applications in scientific research:

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Potential use in studying biological pathways or as a molecular probe.

Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. It might involve:

Binding to enzymes or receptors: Modulating their activity.

Interacting with cellular pathways: Affecting biochemical processes.

Altering physical properties: Such as solubility or stability, influencing its behavior in different environments.

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The adamantyl group introduces significant steric hindrance compared to planar aromatic or smaller heterocyclic substituents. This may reduce reactivity in nucleophilic additions but improve thermal stability .

- Crystallinity : Aromatic derivatives (e.g., 4-fluorobenzylidene) exhibit ordered crystal structures stabilized by weak intermolecular interactions, whereas bulky substituents like adamantyl may disrupt packing, leading to amorphous solids .

Physicochemical Properties

- Solubility : Aromatic derivatives (e.g., 4-chlorobenzylidene) are sparingly soluble in polar solvents due to planar rigidity, while adamantyl’s hydrophobicity may further reduce aqueous solubility .

- Melting Points : Bulky substituents like adamantyl lower melting points compared to crystalline aromatic analogs (e.g., 4-fluorobenzylidene derivative melts at 198–200°C) .

Computational and Crystallographic Tools

- Software: SHELX and OLEX2 are widely used for structural refinement. For example, the 5-(pyridin-2-ylamino)methylidene derivative was analyzed via SHELXL-97, revealing an envelope conformation of the dioxane ring .

Biological Activity

2,2-Dimethyl-5-(2-methyl-2-adamantyl)-1,3-dioxane-4,6-dione is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article compiles current research findings on the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a dioxane ring structure which is known for its reactivity and ability to interact with biological macromolecules. Its adamantyl substituent contributes to its lipophilicity and potential bioactivity.

Antimicrobial Properties

Research has indicated that compounds containing dioxane moieties exhibit antimicrobial activity. A study evaluating various dioxanes found that certain derivatives effectively inhibited the growth of Leishmania donovani, a protozoan parasite responsible for leishmaniasis. The mechanism of action involved the generation of reactive oxygen species (ROS) in treated cells, leading to cellular damage and death .

Table 1: Antileishmanial Activity of Dioxane Derivatives

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Other Dioxane Derivative 1 | 10 | 100 | 10 |

| Other Dioxane Derivative 2 | 20 | 200 | 10 |

Note: TBD = To Be Determined

Neuroprotective Effects

The compound has been investigated for its potential neuroprotective effects due to its interaction with glutamatergic transmission pathways. A patent document describes its use in treating conditions associated with abnormalities in glutamate signaling . This suggests a role in neurodegenerative diseases where glutamate excitotoxicity is a concern.

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, studies suggest that its activity may be linked to:

- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in neurotransmitter metabolism or signal transduction pathways.

- Induction of Oxidative Stress : The generation of ROS could lead to cell death in pathogenic organisms or protect against neurodegeneration by modulating cellular stress responses.

Case Studies

A notable case study involved the synthesis and evaluation of similar adamantane derivatives that demonstrated significant antileishmanial activity. These studies highlight the importance of structural modifications in enhancing biological efficacy and selectivity against target pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.